Cucurbit[5]uril

Supramolecular Chemistry Host-Guest Chemistry Molecular Recognition

Cucurbit[5]uril (CB[5]) is the foundational, smallest single-cavity cucurbit[n]uril homolog, featuring a 68–82 ų cavity that selectively encapsulates small gas molecules (N₂, O₂, CO₂), small cations, and neutral guests while excluding larger species—a size-exclusion capability that larger homologs (CB[7], CB[8]) cannot replicate. Unlike practically insoluble CB[6], CB[5] exhibits water solubility of 340.6 mg/L, enabling homogeneous-phase complexation studies without strong acid. Its predictable thermal amorphization further supports solid-state formulation and porous-material development. For reproducible host-guest recognition, gas-sensing materials, metal-ion sequestration, and baseline supramolecular studies, CB[5] delivers unmatched selectivity and proven batch consistency at ≥98% purity.

Molecular Formula C30H30N20O10
Molecular Weight 830.7 g/mol
CAS No. 259886-49-2
Cat. No. B3068135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbit[5]uril
CAS259886-49-2
Synonymscucurbit(5)uril
Molecular FormulaC30H30N20O10
Molecular Weight830.7 g/mol
Structural Identifiers
SMILESC1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O
InChIInChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2
InChIKeyVKSVEHYLRGITRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbit[5]uril (CB[5]) CAS 259886-49-2: Fundamental Properties and Supramolecular Host Classification


Cucurbit[5]uril (CB[5]) is a macrocyclic cavitand belonging to the cucurbit[n]uril (CB[n]) family, comprising five glycoluril units linked by methylene bridges [1]. Its rigid, pumpkin-shaped architecture defines an inner cavity of approximately 68–82 ų, the smallest within the single-cavity CB[n] series (n=5–10), flanked by two carbonyl-lined portals [2][3]. This unique structural configuration renders CB[5] capable of selectively encapsulating small guest molecules, ions, and gases, establishing its role as a foundational host in supramolecular chemistry [4].

Why Cucurbit[5]uril (CAS 259886-49-2) Cannot Be Substituted with Other Cucurbit[n]uril Homologs


Within the cucurbit[n]uril family, each homolog exhibits profoundly different cavity dimensions and portal characteristics, directly dictating guest selectivity and binding thermodynamics [1]. Substituting CB[5] with CB[6], CB[7], or CB[8] fundamentally alters the host-guest recognition profile; for instance, the smallest cavity of CB[5] (≈68–82 ų) exclusively accommodates very small guests like gases and small ions, whereas larger homologs such as CB[7] (≈279 ų) and CB[8] (≈479 ų) are incapable of size-selective small-molecule discrimination in the same way [2]. Furthermore, solubility and solid-state behavior differ substantially: CB[5] and CB[7] exhibit water solubility, while CB[6] and CB[8] are practically insoluble due to an odd–even symmetry effect in their crystal packing [3]. These divergent physical and recognition properties mean that interchanging CB[n] homologs without empirical validation compromises experimental reproducibility and functional outcomes in applications ranging from molecular sensing to pharmaceutical formulation.

Cucurbit[5]uril (259886-49-2): Quantitative Differentiation Evidence Against Closest Analogs


Cavity Volume and Guest Size Selectivity: CB[5] vs. CB[6], CB[7], and CB[8]

Cucurbit[5]uril possesses the smallest inner cavity volume among its unsubstituted homologs, directly constraining the size of guest molecules it can encapsulate. According to structural and physical parameter tables, CB[5] has a cavity volume of 0.082 nm³ (≈82 ų), which is significantly smaller than CB[6] (0.164 nm³), CB[7] (0.279 nm³), and CB[8] (0.479 nm³) [1]. This size differentiation underpins distinct guest selectivity: CB[5] is uniquely suited to bind very small guests such as gases (N₂, O₂, CO₂) and small ions, whereas CB[6] binds aliphatic chains, CB[7] accommodates aromatic and polycyclic guests, and CB[8] can host two complementary guests simultaneously [2].

Supramolecular Chemistry Host-Guest Chemistry Molecular Recognition

Water Solubility and Odd–Even Effect: CB[5] vs. CB[6] and CB[8]

The solubility of cucurbit[n]urils in water exhibits a pronounced odd–even symmetry effect. CB[5] and CB[7] are water-soluble, whereas CB[6] and CB[8] are only very scarcely soluble [1]. Quantitative solubility data shows CB[5] has a water solubility of approximately 340.6 mg/L at 25°C , which is substantially higher than CB[6] (log S = 1.45, corresponding to very low solubility) and comparable to CB[7] (log S = 3.525) [2]. This difference is attributed to less efficient self-association and inter-cucurbituril CH···O interactions for the odd-symmetry CB[5] and CB[7] compared to even-symmetry homologs, leading to more favorable solvation [1].

Solid-State Chemistry Solubility Crystal Engineering

Metal Complex Stability: CB[5] vs. CB[6] with Multicharged Cations

Both CB[5] and CB[6] function as ligands for doubly and triply charged transition metal cations in aqueous solution [1]. Experimental determination of stability constants for metal complexes with nearly insoluble hosts shows that the stability constants of complexes formed with CB[5] are of the same order of magnitude as those with CB[6] [1][2]. However, among the metals studied, the most stable complex was formed by Cd(II) with CB[6], indicating a slight preference for the larger homolog under certain conditions [1]. Critically, the complex formation process increases the total ligand concentration in solution, enabling quantitative study via total organic carbon content measurements [1].

Coordination Chemistry Metal Ion Complexation Ligand Design

Thermal Stability and Solid-State Crystallinity: CB[5] vs. CB[6] and CB[7]

Thermally treated cucurbituril samples exhibit an odd–even effect in crystallinity. After thermal treatment, CB[5] and CB[7] become amorphous, whereas CB[6] and CB[8] retain their crystalline structure [1]. This behavior is directly correlated with the number of inter-cucurbituril CH···O interactions per macrocycle: odd-symmetry homologs (CB[5], CB[7]) have fewer such interactions, promoting amorphization upon heating, while even-symmetry homologs (CB[6], CB[8]) maintain crystallinity due to more efficient self-association [1]. Thermogravimetric analysis (TGA) further confirms that each CB[n] material exhibits a distinct tendency to absorb water from the atmosphere [1].

Thermal Analysis Crystallography Materials Science

Gas Adsorption Selectivity: CB[5] Derivative as Molecular Sieve vs. CB[6]

The cavity of decamethylcucurbit[5]uril (MeCuc5), a methylated derivative of CB[5], exhibits selective gas adsorption behavior that functions as a 'molecular' molecular sieve [1]. Upon removal of water of crystallization and encapsulated water, MeCuc5 powder absorbs gases with intermediate kinetic diameters—specifically N₂, O₂, Ar, CO, CO₂, and N₂O—at room temperature and releases them upon heating to 110°C, a process that can be repeated cyclically [1][2]. In contrast, CB[6] has been computationally shown to exhibit the highest adsorption preference for Cl₂ and C₂H₂ among 19 common gases, with a different selectivity profile [3].

Gas Separation Molecular Sieves Adsorption

Optimal Research and Industrial Application Scenarios for Cucurbit[5]uril (CAS 259886-49-2)


Size-Selective Gas Sensing and Molecular Sieving

The uniquely small cavity of CB[5] (0.082 nm³) enables selective encapsulation of small gas molecules such as N₂, O₂, and CO₂, while excluding larger guests [1][2]. This property makes CB[5] and its derivatives ideal for constructing gas sensors, reusable molecular sieves, and materials for gas separation or storage. The reversible adsorption-desorption behavior observed in decamethylcucurbit[5]uril further supports the design of cyclic gas-capture systems [3].

Aqueous-Phase Metal Ion Complexation and Sequestration

CB[5] forms complexes with doubly and triply charged transition metal cations with stability constants comparable to CB[6] [4]. Its water solubility (340.6 mg/L) permits homogeneous-phase complexation studies and applications in aqueous metal ion sequestration, catalysis, or environmental remediation, without requiring the strong acidic conditions often needed to dissolve CB[6] [5].

Amorphous Solid-State Formulations and Porous Material Synthesis

The tendency of CB[5] to become amorphous upon thermal treatment, in contrast to crystalline CB[6] and CB[8], offers advantages in dissolution rate and processing for solid-state formulations [5]. This predictable amorphization behavior is valuable for developing porous materials, pharmaceutical excipients, or host matrices where controlled water uptake and release are critical [5].

Fundamental Host-Guest Studies with Very Small Guests

As the smallest member of the CB[n] family, CB[5] serves as an essential model compound for investigating size-exclusion phenomena and the lower limit of host-guest inclusion [2]. Researchers studying the encapsulation of gases, small ions, or neutral molecules benefit from CB[5]'s well-defined cavity volume, which provides a baseline for comparison with larger homologs and helps elucidate the role of hydrophobic and ion-dipole interactions in supramolecular recognition [1].

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